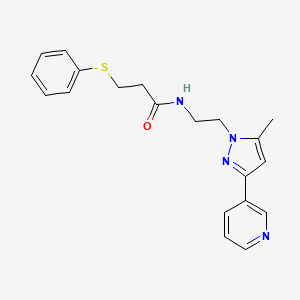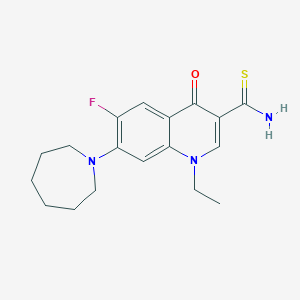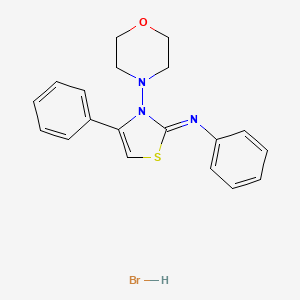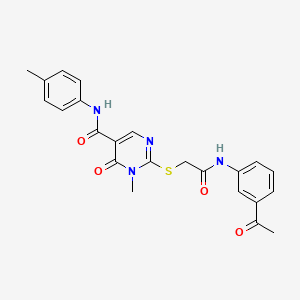
(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound featuring a piperidine ring, a thiazole moiety, and a phenylprop-2-en-1-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.
Attachment to Piperidine: The thiazole derivative is then linked to a piperidine ring through a thioether bond. This step often involves the use of a suitable base to deprotonate the thiol group, followed by nucleophilic substitution.
Formation of the Phenylprop-2-en-1-one Structure: The final step involves the formation of the enone structure through a condensation reaction between an aromatic aldehyde and an acetophenone derivative under basic conditions, typically using a strong base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether and enone functionalities. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the enone group, converting it to a saturated ketone or alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The thiazole and piperidine rings can participate in nucleophilic substitution reactions, especially at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones from the thioether group.
Reduction: Saturated ketones or alcohols from the enone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It may be used in studies to understand protein-ligand interactions and the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features are reminiscent of pharmacophores found in various bioactive molecules, making it a candidate for drug discovery programs targeting diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, given its conjugated system and heterocyclic components.
Mecanismo De Acción
The mechanism by which (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one exerts its effects would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, particularly those with thiol groups that can interact with the thiazole moiety.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathway Interference: The compound could interfere with cellular pathways by binding to key proteins involved in signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.
Piperidine Derivatives: Compounds such as piperine (from black pepper) and various piperidine-based pharmaceuticals.
Enone Compounds: Chalcones and other α,β-unsaturated ketones.
Uniqueness
What sets (E)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific biological activities not seen in simpler analogs, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(E)-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c21-17(7-6-15-4-2-1-3-5-15)20-11-8-16(9-12-20)14-23-18-19-10-13-22-18/h1-7,16H,8-14H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYXNDKHPUWAIK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2823706.png)
![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)
![2-(4-ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2823708.png)

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)
![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)



![2-(2H-1,3-benzodioxol-5-yl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2823721.png)




